4-[1-(4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}PHENYL)-1-METHYLETHYL]PHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE
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Overview
Description
The compound “4-[1-(4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}PHENYL)-1-METHYLETHYL]PHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE” is a complex organic molecule characterized by the presence of multiple isoindole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoindole derivatives. The key steps include:
Formation of Isoindole Derivatives: The initial step involves the synthesis of 1,3-dioxo-1,3-dihydro-2H-isoindole derivatives through cyclization reactions.
Acetylation: The isoindole derivatives are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Phenyl Groups: The acetylated isoindole derivatives are coupled with phenyl groups through a Friedel-Crafts acylation reaction, using aluminum chloride as a catalyst.
Final Assembly: The final step involves the esterification of the coupled product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The phenyl groups can undergo oxidation reactions to form quinones.
Reduction: The isoindole groups can be reduced to form dihydroisoindoles.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisoindoles and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The isoindole groups are known to interact with protein active sites, modulating their activity. The phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2-(4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]sulfonyl}phenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The compound’s uniqueness lies in its dual isoindole and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C35H26N2O8 |
---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
[4-[2-[4-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyphenyl]propan-2-yl]phenyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C35H26N2O8/c1-35(2,21-11-15-23(16-12-21)44-29(38)19-36-31(40)25-7-3-4-8-26(25)32(36)41)22-13-17-24(18-14-22)45-30(39)20-37-33(42)27-9-5-6-10-28(27)34(37)43/h3-18H,19-20H2,1-2H3 |
InChI Key |
SCSOELFYWVJPDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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